MK-0952
CAS No.: 934995-87-6
Cat. No.: VC0535610
Molecular Formula: C28H22FN3O4
Molecular Weight: 483.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 934995-87-6 |
---|---|
Molecular Formula | C28H22FN3O4 |
Molecular Weight | 483.5 g/mol |
IUPAC Name | (1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C28H22FN3O4/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36)/t21-,22+/m0/s1 |
Standard InChI Key | PSYPBAHXIIVDCJ-FCHUYYIVSA-N |
Isomeric SMILES | C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)[C@@H]6C[C@H]6C(=O)O)F |
SMILES | C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)O)F |
Canonical SMILES | C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)O)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
MK-0952, with the systematic name (1R,2R)-2-(3'-(3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-3-fluoro-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, belongs to the 8-biarylnaphthyridinone class. Its molecular formula is , and it has a molecular weight of 483.49 g/mol . The compound features two defined stereocenters, conferring absolute stereochemistry critical for its activity .
Table 1: Key Chemical Properties of MK-0952
Property | Value | Source |
---|---|---|
CAS Registry Number | 934995-87-6 | |
Solubility (DMSO) | ~50 mg/mL (~103.41 mM) | |
LogP | 4.846 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 7 |
The compound’s structure includes a naphthyridinone core linked to a biphenyl group and a cyclopropane carboxylic acid moiety. The fluorine atom at the 3-position of the biphenyl enhances metabolic stability, while the cyclopropane ring optimizes spatial orientation for PDE4 binding .
Synthesis and Isotope Labeling
A 2022 study explored enzyme-catalyzed synthesis for isotope-labeled cyclopropanes, a methodology applicable to MK-0952’s production. Modified CYP450 enzymes enabled efficient cyclopropanation, offering a scalable route for deuterium or carbon-13 incorporation . This approach addresses challenges in traditional synthetic methods, such as low yields and stereochemical control.
Pharmacology and Mechanisms of Action
PDE4 Inhibition and Selectivity
MK-0952 inhibits PDE4 with an IC of 0.53 nM, demonstrating high selectivity over other PDE subtypes . PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a secondary messenger critical for neuronal plasticity and memory formation. By elevating cAMP levels in the hippocampus and cortex, MK-0952 enhances synaptic strength and mitigates amyloid-β-induced cognitive deficits .
Preclinical Efficacy
In rodent models, MK-0952 improved performance in:
-
Morris Water Maze: Enhanced spatial memory at 10 mg/kg (p.o.) .
-
Passive Avoidance Test: Increased latency to enter shock-associated compartments .
Notably, its whole blood activity (IC = 555 nM) was limited, suggesting preferential CNS penetration over peripheral effects . This selectivity reduced the risk of emesis, a common side effect of PDE4 inhibitors like roflumilast.
Clinical Development and Termination
Phase IIa Clinical Trial (NCT00362024)
A randomized, double-blind, placebo-controlled crossover study evaluated MK-0952 in mild-to-moderate AD patients . Key details:
-
Design: 12-week treatment, 2-period crossover.
-
Primary Endpoint: Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Outcome: Discontinued due to insufficient efficacy in improving cognitive scores .
Table 2: Pharmacokinetic Parameters in Rats
Parameter | Value (10 mg/kg, p.o.) |
---|---|
1.5 hours | |
450 ng/mL | |
Half-life | 4.2 hours |
Despite favorable brain-to-plasma ratios (0.8–1.2), interindividual variability and suboptimal target engagement may have contributed to trial failure .
Comparative Analysis with Other PDE4 Inhibitors
MK-0952 vs. Rolipram
-
Potency: MK-0952 (0.53 nM) is 10-fold more potent than rolipram (5.2 nM) .
-
Safety: Rolipram’s emetic effects (mediated by PDE4D inhibition) are attenuated in MK-0952 due to reduced peripheral activity .
Dual Cholinesterase-PDE4 Inhibitors
Recent hybrids (e.g., tacrine-pyrazolo[3,4-b]pyridine) combine acetylcholinesterase inhibition with PDE4 modulation, addressing multiple AD pathways . MK-0952’s scaffold may inspire future dual-target agents.
Challenges and Future Directions
Limitations in Clinical Translation
-
Narrow Therapeutic Window: High PDE4 affinity led to dose-limiting side effects despite selectivity .
-
Biomarker Gaps: Lack of PDE4-specific imaging agents hindered target engagement assessment.
Innovations in Drug Design
-
Prodrug Strategies: Ester prodrugs could enhance bioavailability while minimizing gastrointestinal toxicity.
-
Gene-Edited Models: CRISPR-modified PDE4D knock-in mice may refine safety profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume